molecular formula C17H16BrN5O B2880556 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide CAS No. 326002-05-5

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide

Cat. No.: B2880556
CAS No.: 326002-05-5
M. Wt: 386.2 g/mol
InChI Key: RMWKARCLGHQCAH-XDHOZWIPSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain The compound also includes a 4-bromophenyl group, which adds to its chemical diversity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide typically involves multiple steps:

  • Formation of Benzotriazole Derivative: : The initial step involves the preparation of a benzotriazole derivative. This can be achieved by reacting benzotriazole with a suitable alkylating agent under basic conditions.

  • Hydrazide Formation: : The next step involves the formation of the hydrazide group. This is typically done by reacting the benzotriazole derivative with hydrazine hydrate under reflux conditions.

  • Condensation Reaction: : The final step is the condensation of the hydrazide with 4-bromoacetophenone to form the desired compound. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity. Additionally, the use of automated synthesis and purification systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazide group.

    Reduction: Aminated derivatives of the imine linkage.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound and its derivatives could be explored for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzotriazole moiety could play a crucial role in binding to the enzyme, while the hydrazide group could form hydrogen bonds or other interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide: Similar structure but lacks the bromine atom, which may affect its reactivity and applications.

    3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.

Uniqueness

The presence of the 4-bromophenyl group in 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide makes it unique compared to its analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, which may not be as feasible with other halogens. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

CAS No.

326002-05-5

Molecular Formula

C17H16BrN5O

Molecular Weight

386.2 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H16BrN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12+

InChI Key

RMWKARCLGHQCAH-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Br

SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br

solubility

not available

Origin of Product

United States

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